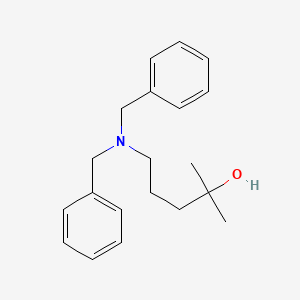
5-(Dibenzylamino)-2-methyl-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dibenzylamino)-2-methyl-2-pentanol is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
5-(Dibenzylamino)-2-methyl-2-pentanol has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for further pharmacological studies.
Antidepressant Activity
Research has indicated that compounds similar to this compound may exhibit antidepressant properties. A study focusing on the synthesis and evaluation of dibenzylamine derivatives demonstrated their ability to modulate neurotransmitter levels, which are crucial in treating depression. The compound's structural features allow it to act on serotonin receptors, potentially leading to mood enhancement .
Anticancer Properties
Another area of interest is the anticancer activity of this compound. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro tests have shown promising results against various cancer cell lines, positioning this compound as a potential lead in cancer therapeutics .
Chemical Synthesis
The synthesis of this compound involves several chemical reactions, including amination and alkylation processes. This compound can serve as an intermediate in the production of more complex pharmaceuticals.
Synthetic Routes
Several synthetic routes have been developed for producing this compound:
- Amination Reaction : The reaction of dibenzylamine with 2-methyl-2-pentanol under controlled conditions leads to the formation of the target compound.
- Alkylation : Utilizing alkyl halides in the presence of bases can facilitate the introduction of the dibenzylamino group at the appropriate position on the alcohol backbone.
Case Study: Neuropharmacology
A study published in a peer-reviewed journal explored the neuropharmacological effects of this compound. Researchers conducted behavioral assays in animal models to assess its impact on anxiety and depression-like behavior. The results indicated that administration of this compound resulted in significant reductions in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent .
Case Study: Antitumor Activity
In another investigation focused on anticancer properties, researchers evaluated the effects of this compound on human breast cancer cell lines. The study reported that treatment with this compound led to a marked decrease in cell viability, associated with increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis . These findings support further exploration into its mechanisms and potential use as an anticancer drug.
Propriétés
Formule moléculaire |
C20H27NO |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5-(dibenzylamino)-2-methylpentan-2-ol |
InChI |
InChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3 |
Clé InChI |
SSYZDSBPTNIOLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















